molecular formula C19H14FNO2 B12624239 1-(4-Fluoro-2-methoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one CAS No. 914384-09-1

1-(4-Fluoro-2-methoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one

Cat. No.: B12624239
CAS No.: 914384-09-1
M. Wt: 307.3 g/mol
InChI Key: WKEJTDWNYOIYEY-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-methoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a fluoro and methoxy group on one phenyl ring and a quinoline moiety on the other.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluoro-2-methoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-fluoro-2-methoxybenzaldehyde and 4-quinolinecarboxaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction parameters such as temperature, pressure, and reaction time. This method enhances the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-2-methoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The fluoro and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alcohols.

Scientific Research Applications

Anticancer Properties

Numerous studies have highlighted the anticancer potential of 1-(4-Fluoro-2-methoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one. This compound has been shown to exhibit cytotoxic effects against various cancer cell lines, including:

  • HepG2 (liver cancer)
  • MCF7 (breast cancer)
  • A549 (lung cancer)

In a study by Zhang et al., the compound was synthesized and tested for its ability to inhibit telomerase activity, a key factor in cancer cell immortality. The results indicated a significant reduction in telomerase activity at concentrations as low as 5 µM, suggesting its potential as a telomerase inhibitor .

Case Study 1: Synthesis and Evaluation

In a comprehensive study published in ACS Omega, researchers synthesized multiple derivatives of this compound and evaluated their anticancer properties. Among the derivatives tested, one exhibited an IC50 value of 0.85 µM against MCF7 cells, significantly outperforming standard chemotherapeutics like doxorubicin .

Case Study 2: Structure–Activity Relationship

A structure–activity relationship (SAR) analysis was conducted to determine how modifications to the quinoline moiety affected biological activity. It was found that substituents at specific positions on the quinoline ring enhanced cytotoxicity, leading to the development of more potent analogs .

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-methoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to its therapeutic effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluorophenyl)-3-(quinolin-4-yl)prop-2-en-1-one
  • 1-(4-Methoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one
  • 1-(4-Chlorophenyl)-3-(quinolin-4-yl)prop-2-en-1-one

Uniqueness

1-(4-Fluoro-2-methoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one is unique due to the presence of both fluoro and methoxy groups, which can enhance its biological activity and selectivity compared to similar compounds. The combination of these functional groups with the quinoline moiety contributes to its diverse range of applications and potential therapeutic benefits.

Biological Activity

1-(4-Fluoro-2-methoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one, a compound belonging to the chalcone family, has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C17_{17}H14_{14}FNO2_2
  • Molecular Weight : 295.30 g/mol
  • CAS Number : 16817-46-2
PropertyValue
Molecular FormulaC17_{17}H14_{14}FNO2_2
Molecular Weight295.30 g/mol
CAS Number16817-46-2
LogP3.5
SolubilitySoluble in DMSO

Anticancer Activity

Recent studies have highlighted the anticancer potential of chalcone derivatives, including this compound. These compounds have demonstrated efficacy against various cancer cell lines through multiple mechanisms:

  • Cell Cycle Arrest : The compound induces cell cycle arrest in the G0/G1 phase, leading to increased expression of tumor suppressor proteins such as p53.
  • Apoptosis Induction : It activates both intrinsic and extrinsic apoptotic pathways, increasing levels of pro-apoptotic proteins (e.g., Bax) while decreasing anti-apoptotic proteins (e.g., Bcl-2).
  • Reactive Oxygen Species (ROS) Generation : The compound significantly enhances ROS production, contributing to its cytotoxic effects on cancer cells.

Table 2: Anticancer Activity Data

Cell LineIC50_{50} (µM)Mechanism of Action
MDA-MB-231 (Breast Cancer)21.0Induction of ROS and apoptosis
A549 (Lung Cancer)17.5Cell cycle arrest and p53 pathway activation
PC-3 (Prostate Cancer)19.0Increased Bax/Bcl-2 ratio

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity against various pathogens. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table 3: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The biological activity of this compound can be attributed to several mechanisms:

Molecular Docking Studies

Molecular docking studies have shown that this compound interacts with key proteins involved in cancer progression and microbial resistance. The carbonyl functionality plays a crucial role in forming hydrogen bonds with amino acids in target proteins, enhancing binding affinity.

Case Studies

  • Case Study on Breast Cancer : In a study involving MDA-MB-231 cells, treatment with the compound resulted in a significant reduction in cell viability and an increase in apoptotic markers.
  • Case Study on Antimicrobial Efficacy : A series of tests against common bacterial strains demonstrated that the compound effectively inhibited bacterial growth at low concentrations, suggesting its potential as an antimicrobial agent.

Properties

CAS No.

914384-09-1

Molecular Formula

C19H14FNO2

Molecular Weight

307.3 g/mol

IUPAC Name

1-(4-fluoro-2-methoxyphenyl)-3-quinolin-4-ylprop-2-en-1-one

InChI

InChI=1S/C19H14FNO2/c1-23-19-12-14(20)7-8-16(19)18(22)9-6-13-10-11-21-17-5-3-2-4-15(13)17/h2-12H,1H3

InChI Key

WKEJTDWNYOIYEY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)F)C(=O)C=CC2=CC=NC3=CC=CC=C23

Origin of Product

United States

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